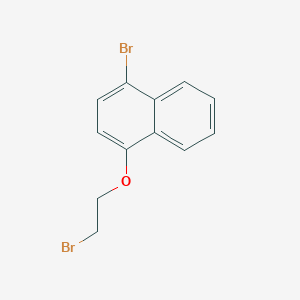

1-Bromo-4-(2-bromoethoxy)naphthalene

CAS No.: 78635-29-7

Cat. No.: VC8295092

Molecular Formula: C12H10Br2O

Molecular Weight: 330.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78635-29-7 |

|---|---|

| Molecular Formula | C12H10Br2O |

| Molecular Weight | 330.01 g/mol |

| IUPAC Name | 1-bromo-4-(2-bromoethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2 |

| Standard InChI Key | LEQRBFFCXRFKFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

While direct experimental data for this compound are scarce in the provided sources, inferences can be drawn from structurally related brominated naphthalenes:

-

Physical State: Likely a crystalline solid at room temperature, analogous to 1-bromo-4-methoxy-naphthalene, which is reported as an oil .

-

Melting Point: Estimated between 80–120°C, considering the increased molecular weight and polarity compared to simpler bromonaphthalenes.

-

Solubility: Expected to exhibit limited solubility in polar solvents (e.g., water) but moderate solubility in organic solvents like dichloromethane, toluene, or acetonitrile .

Table 1: Inferred Physicochemical Properties

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-bromo-4-(2-bromoethoxy)naphthalene can be envisioned through sequential functionalization of naphthalene:

-

Etherification: Introduction of the 2-bromoethoxy group at position 4.

-

Bromination: Electrophilic substitution to install bromine at position 1.

Route 1: Sequential Bromination and Etherification

Step 1: Synthesis of 4-(2-Bromoethoxy)naphthalene

-

Reagents: 4-Naphthol, 1,2-dibromoethane, base (e.g., K₂CO₃).

-

Conditions: Ullmann-type coupling under reflux in a polar aprotic solvent (e.g., DMF) at 100–120°C for 12–24 hours .

-

Mechanism: Nucleophilic substitution (SN2) where the naphtholate ion attacks 1,2-dibromoethane.

Step 2: Bromination at Position 1

-

Reagents: N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) .

-

Conditions: Radical bromination in CCl₄ at 70–80°C to ensure regioselectivity .

-

Yield: Estimated 60–75%, based on analogous brominations of methoxynaphthalenes .

Route 2: Direct Bromination of Preformed Ether

Step 1: Etherification of 1-Bromonaphthalen-4-ol

-

Reagents: 1-Bromo-4-naphthol, 2-bromoethanol, Mitsunobu conditions (DIAD, PPh₃).

-

Conditions: THF, 0°C to room temperature, 6–12 hours.

-

Advantage: Avoids over-bromination by pre-installing the bromine at position 1.

Table 2: Comparative Analysis of Synthetic Routes

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual bromine atoms make it a versatile electrophile for cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to generate biaryl structures, common in kinase inhibitors .

-

Buchwald-Hartwig Amination: Introduction of amine groups for antidepressant drug candidates.

Material Science

-

Liquid Crystals: The rigid naphthalene core and bromine substituents enhance anisotropic polarizability, critical for display technologies.

-

Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .

| Hazard Aspect | Recommendation |

|---|---|

| Storage | Cool, dry, inert atmosphere |

| Spill Management | Absorb with vermiculite |

| Disposal | Incineration with scrubber |

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Expected signals: δ 7.5–8.5 ppm (aromatic protons), δ 4.5–4.7 ppm (–OCH₂CH₂Br).

-

¹³C NMR: Peaks at δ 110–160 ppm (aromatic carbons), δ 70 ppm (ether oxygen-linked CH₂).

-

MS (EI): Molecular ion peak at m/z 346 (M⁺), with fragmentation patterns indicating Br loss.

Chromatographic Techniques

-

HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time ~12–15 minutes.

-

TLC: Rf ≈ 0.6 (hexane:ethyl acetate = 4:1).

Industrial and Research Perspectives

Scalability Challenges

-

Cost of Brominating Agents: NBS and 1,2-dibromoethane contribute significantly to production costs .

-

Waste Management: Brominated byproducts require specialized treatment to prevent environmental release.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume